
ATN-161 (trifluoroacetate salt)
概要
説明
ATN-161 トリフルオロ酢酸塩は、新規なインテグリンα5β1アンタゴニストです。これは、フィブロネクチンのシナジー領域の5アミノ酸ペプチド配列から誘導されています。この化合物は、マウスモデルにおける血管新生と肝臓転移の成長を阻害する上で有意な可能性を示しています .
準備方法
合成経路および反応条件
ATN-161 トリフルオロ酢酸塩の合成には、固相ペプチド合成法が用いられます。この方法により、固体樹脂に固定された成長するペプチド鎖にアミノ酸を順次付加することができます。次に、ペプチドを樹脂から切り離し、精製します .
工業生産方法
工業的な環境では、ATN-161 トリフルオロ酢酸塩の合成は、同様の原理に従いますが、より大規模に行われます。このプロセスには、アミノ酸カップリングと脱保護の繰り返しサイクルを効率的に処理できる自動ペプチド合成装置の使用が含まれます。最終製品は、高速液体クロマトグラフィーを用いて精製されます .
化学反応の分析
反応の種類
ATN-161 トリフルオロ酢酸塩は、その合成中に主にペプチド結合の形成と切断反応を起こします。通常の状態では、酸化、還元、または置換反応は起こりません .
一般的な試薬と条件
主要な生成物
合成の主要な生成物は、ATN-161 トリフルオロ酢酸塩そのものです。最終製品の純度は非常に重要であり、通常は厳格な精製工程によって達成されます .
科学的研究の応用
Introduction to ATN-161 (Trifluoroacetate Salt)
ATN-161, also known as Ac-PHSCN-NH2, is a synthetic peptide that acts as an integrin α5β1 antagonist. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy, particularly in inhibiting angiogenesis and tumor metastasis. The trifluoroacetate salt form of ATN-161 enhances its solubility and bioavailability, making it a valuable tool in various experimental settings.
Cancer Therapy
Angiogenesis Inhibition
ATN-161 has been extensively studied for its ability to inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is crucial for tumor growth and metastasis. In murine models, ATN-161 significantly reduced blood vessel density in tumors and inhibited the growth of primary tumors and metastases. For instance, a study demonstrated that systemic administration of ATN-161 resulted in an eight- to ten-fold reduction in blood vessel density in treated tumors compared to controls .
Combination with Chemotherapy
Preclinical studies have shown that ATN-161 can enhance the efficacy of conventional chemotherapy agents. For example, it has been reported to exhibit additive effects when used alongside various chemotherapeutic drugs, improving overall therapeutic outcomes .
Viral Infections
SARS-CoV-2 Interaction
Recent research highlighted ATN-161's potential as an antiviral agent against SARS-CoV-2. The peptide was shown to inhibit the interaction between the virus's spike protein and its host cell receptors, thereby reducing viral infection rates in vitro. In studies, pre-treatment with ATN-161 increased cellular viability and decreased cytopathic effects associated with viral damage . This suggests that ATN-161 could serve as a prophylactic treatment option during viral outbreaks.
Neurological Applications
Stroke Models
In models of ischemic stroke, ATN-161 has demonstrated neuroprotective effects by reducing infarct volume and edema. This indicates its potential utility in treating acute neurological conditions where angiogenesis plays a role in secondary injury mechanisms .
Table 1: Summary of Key Findings on ATN-161 Applications
Detailed Case Studies
-
Anti-Angiogenic Effects
A phase 1 clinical trial assessed the safety and efficacy of ATN-161 in patients with advanced cancers. Results indicated that approximately one-third of participants experienced prolonged stable disease, supporting its role as a promising antiangiogenic therapy . -
Viral Therapeutic Potential
In vitro studies demonstrated that ATN-161 could effectively disrupt SARS-CoV-2 infection pathways by blocking essential receptor interactions. This finding opens avenues for further research into its use as an antiviral therapeutic agent . -
Stroke Protection Mechanism
Research on ischemic stroke models revealed that treatment with ATN-161 led to significant reductions in brain tissue damage and improved functional recovery post-stroke, suggesting its potential for neuroprotective strategies .
作用機序
ATN-161 トリフルオロ酢酸塩は、インテグリンα5β1およびαvβ3に結合することによりその効果を発揮します。この結合は、腫瘍血管新生に不可欠な内皮細胞の移動と接着を阻害します。これらのインテグリンを標的とすることにより、ATN-161 トリフルオロ酢酸塩は腫瘍に栄養を供給する新しい血管の形成を妨げ、それによって腫瘍の成長と転移を阻害します .
類似の化合物との比較
類似の化合物
Cyclo (Ala-Arg-Gly-Asp-Mamb):
Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): RGD含有阻害ペプチドおよび合成α5β1インテグリンリガンド。
エファリズマブ: LFA-1αサブユニットを標的とするヒト化モノクローナル抗体で、乾癬性プラークおよび乾癬性関節炎の研究に使用されます
独自性
ATN-161 トリフルオロ酢酸塩は、非RGDベースのインテグリン結合機構により、独自性があります。RGD配列に依存する他のインテグリンアンタゴニストとは異なり、ATN-161 トリフルオロ酢酸塩は、異なるペプチド配列を介してインテグリンα5β1およびαvβ3を標的とするため、インテグリン研究と癌療法において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Cyclo (Ala-Arg-Gly-Asp-Mamb):
Cyclo (Gly-Arg-Gly-Asp-Ser-Pro): An RGD-containing inhibitory peptide and a synthetic alpha-5 beta-1 integrin ligand.
Efalizumab: A humanized monoclonal antibody targeting the LFA-1 alpha subunit, used to study plaque psoriasis and psoriatic arthritis
Uniqueness
ATN-161 trifluoroacetate salt is unique due to its non-RGD based integrin binding mechanism. Unlike other integrin antagonists that rely on the RGD sequence, ATN-161 trifluoroacetate salt targets integrin alpha-5 beta-1 and alpha-v beta-3 through a different peptide sequence, making it a valuable tool in integrin research and cancer therapy .
生物活性
ATN-161, also known as Ac-PHSCN-NH2 or PHSCN peptide, is a synthetic integrin α5β1 antagonist that has garnered attention for its potential therapeutic applications in oncology and other fields. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and clinical implications.
ATN-161 functions primarily as an antagonist to the integrin α5β1 receptor, which plays a critical role in cell adhesion, migration, and angiogenesis. By inhibiting this receptor, ATN-161 disrupts the interaction between cells and the extracellular matrix, thereby impacting several biological processes:
- Inhibition of Angiogenesis : ATN-161 has been shown to significantly reduce angiogenesis in various models by inhibiting vascular endothelial growth factor (VEGF)-induced endothelial cell migration and capillary tube formation .
- Antitumor Activity : The compound demonstrates antitumor effects by reducing tumor growth and metastasis in preclinical models. This is attributed to its ability to inhibit new blood vessel formation rather than directly inducing apoptosis in tumor cells .
In Vitro Studies
- Cell Viability Assays : ATN-161 was tested for its ability to enhance cell viability in the presence of viral infections (e.g., SARS-CoV-2). Pre-treatment with ATN-161 increased ATP production in infected cells, indicating improved viability at concentrations as low as 1 μM .
- Endothelial Cell Migration : In studies involving human choroidal endothelial cells (hCECs), ATN-161 inhibited VEGF-induced migration and capillary tube formation starting at concentrations of 100 nM (p<0.001) while not affecting cell proliferation .
In Vivo Studies
- Murine Models : In mouse models of liver metastases, ATN-161 treatment led to a significant reduction in tumor cell proliferation when combined with 5-fluorouracil (5-FU), showing a synergistic effect (p<0.01) .
- Phase 1 Clinical Trials : A phase 1 trial involving advanced cancer patients demonstrated that ATN-161 was well tolerated across various dose levels with no dose-limiting toxicities. Patients exhibited prolonged stable disease, suggesting potential efficacy .
Case Study 1: Cancer Therapy
In a study on patients with advanced cancer, ATN-161 was administered intravenously at escalating doses. While no objective responses were observed, approximately one-third of patients showed prolonged stable disease for over 112 days. The study highlighted the need for further investigation into optimal dosing strategies based on pharmacokinetic profiles .
Case Study 2: Crohn's Disease
Preclinical models indicated that ATN-161 could regress established Crohn's disease symptoms, demonstrating its utility beyond oncology and suggesting a broader therapeutic potential .
Data Summary
Study Type | Findings | Significance |
---|---|---|
In Vitro | Increased ATP production; inhibited endothelial cell migration | Supports antiviral and antiangiogenic properties |
In Vivo (Murine Model) | Reduced tumor growth; enhanced efficacy when combined with chemotherapy | Indicates potential for cancer therapy |
Clinical Trial | Well tolerated; prolonged stable disease observed | Suggests safety and potential efficacy |
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJOWHOEOLJGI-LQCLSJOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N9O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。